molecular formula C17H26BNO3 B1306219 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 364794-79-6

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No.: B1306219
CAS No.: 364794-79-6
M. Wt: 303.2 g/mol
InChI Key: JOIXYIWXEYXHHG-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a complex organic compound featuring a morpholine ring attached to a benzyl group, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves the following steps:

    Formation of the Benzyl Bromide Intermediate: This step involves the bromination of benzyl alcohol to form benzyl bromide.

    Coupling with Morpholine: The benzyl bromide is then reacted with morpholine under basic conditions to form the benzylmorpholine intermediate.

    Borylation Reaction: The final step involves the borylation of the benzylmorpholine intermediate using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, and the employment of high-efficiency palladium catalysts for the borylation reaction to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the morpholine ring or the benzyl group, depending on the reagents used.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced morpholine or benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Chemistry:

    Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

    Agriculture: It is explored as a precursor in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, facilitating the formation of boron-carbon bonds. This reactivity is harnessed in catalytic processes and cross-coupling reactions, where the compound acts as a key intermediate. The morpholine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

    Benzylmorpholine: Lacks the boron moiety but shares the benzyl and morpholine structure, used in different synthetic applications.

    Bis(pinacolato)diboron: Another boron-containing compound widely used in Suzuki-Miyaura cross-coupling reactions.

Uniqueness: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is unique due to the combination of the morpholine ring and the dioxaborolane moiety. This dual functionality allows it to participate in a broader range of reactions compared to simpler boron compounds. Its structural complexity also makes it a versatile building block in the synthesis of more complex molecules, enhancing its utility in both research and industrial applications.

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXYIWXEYXHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383722
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-79-6
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((morpholino)methyl)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (200 mg, 0.673 mmol) was dissolved in THF (5 mL) and morpholine (0.088 mL, 1.01 mmol) was added. The mixture stirred overnight at room temperature and was then filtered and concentrated to afford the title compound (223 mg, 100%). 1H NMR (300 MHz, CDCl3): δ 7.79 (d, 2H), 7.36 (d, 2H), 3.73 (t, 4H), 3.55 (s, 2H), 2.47 (t, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.088 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Reactant of Route 6
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

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